molecular formula C18H14FN3O3S B2755087 2-[3'-(3-Fluorophenyl)-2,4'-dioxo-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-1-yl]acetamide CAS No. 894551-12-3

2-[3'-(3-Fluorophenyl)-2,4'-dioxo-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-1-yl]acetamide

Cat. No.: B2755087
CAS No.: 894551-12-3
M. Wt: 371.39
InChI Key: PSWBJLMKTZWLRU-UHFFFAOYSA-N
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Description

2-[3'-(3-Fluorophenyl)-2,4'-dioxo-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-1-yl]acetamide is a spirocyclic indole-thiazolidine hybrid compound characterized by a 3-fluorophenyl substituent at the 3' position of the thiazolidine ring and an acetamide group at the 1-position of the indole moiety. This structural motif combines the planar aromatic indole system with the spiro-conjugated thiazolidine ring, creating a rigid framework that enhances binding specificity in biological targets.

Properties

IUPAC Name

2-[3-(3-fluorophenyl)-2',4-dioxospiro[1,3-thiazolidine-2,3'-indole]-1'-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14FN3O3S/c19-11-4-3-5-12(8-11)22-16(24)10-26-18(22)13-6-1-2-7-14(13)21(17(18)25)9-15(20)23/h1-8H,9-10H2,(H2,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSWBJLMKTZWLRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C2(S1)C3=CC=CC=C3N(C2=O)CC(=O)N)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3’-(3-Fluorophenyl)-2,4’-dioxo-1,2-dihydrospiro[indole-3,2’-[1,3]thiazolidine]-1-yl]acetamide typically involves multi-step organic reactionsThe final step involves the incorporation of the fluorophenyl group under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch reactors and continuous flow systems to ensure high yield and purity. The use of catalysts and optimized reaction conditions is crucial to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

2-[3’-(3-Fluorophenyl)-2,4’-dioxo-1,2-dihydrospiro[indole-3,2’-[1,3]thiazolidine]-1-yl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Research indicates that compounds with similar structures exhibit a range of biological activities including:

  • Antimicrobial Activity : Studies have shown that indole derivatives can possess significant antibacterial and antifungal properties. The incorporation of the thiazolidine ring may enhance these effects by improving the compound's interaction with microbial targets .
  • Anticancer Potential : Compounds with spiroindole frameworks have been investigated for their anticancer activities. They may induce apoptosis in cancer cells through various mechanisms including the inhibition of specific signaling pathways .
  • Anti-inflammatory Effects : The thiazolidine moiety is often associated with anti-inflammatory properties. This compound may modulate inflammatory responses, making it a candidate for treating inflammatory diseases .

Case Studies and Research Findings

Several studies have explored the therapeutic potential of related compounds:

  • Antibacterial Screening : A study evaluated various indole derivatives for their antibacterial efficacy against multiple strains of bacteria. The results indicated that compounds with similar structural motifs to 2-[3'-(3-Fluorophenyl)-2,4'-dioxo-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-1-yl]acetamide exhibited potent activity against resistant strains .
  • Anticancer Research : In vitro studies on spiroindole derivatives revealed that they could effectively inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism was attributed to cell cycle arrest and apoptosis induction .
  • Inflammation Models : Animal models treated with compounds similar to this acetamide demonstrated reduced levels of pro-inflammatory cytokines in serum following induced inflammation. This suggests a promising application in treating conditions like rheumatoid arthritis or inflammatory bowel disease .

Mechanism of Action

The mechanism of action of 2-[3’-(3-Fluorophenyl)-2,4’-dioxo-1,2-dihydrospiro[indole-3,2’-[1,3]thiazolidine]-1-yl]acetamide involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Spiro[indole-thiazolidine] Derivatives with Ester Groups

  • Ethyl (2,4'-dioxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3]thiazolidin]-3'-yl)acetate (Ic) : Features an ethyl ester group at the 3'-position. Reported yield: 68%, melting point (mp): 131–133°C.
  • Methyl 3-(2,4'-dioxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3]thiazolidin]-3'-yl)propanoate (Id): Contains a methyl propanoate substituent. Yield: 75%, mp: 114–116°C .
  • Comparison : The acetamide group in the target compound replaces the ester functionalities in Ic and Id. This substitution likely enhances hydrogen-bonding capacity and bioavailability compared to the ester derivatives.

Fluorinated Spiro Compounds

  • N-(4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluorophenyl)acetamide: A structurally complex analog with a chromen-4-one core and dual fluorophenyl groups. Mp: 302–304°C, mass: 571.2 g/mol .
  • Comparison: The target compound lacks the chromenone and pyrazolopyrimidine moieties but retains the 3-fluorophenyl group. The simpler structure may reduce synthetic complexity while maintaining fluorine-mediated bioactivity.

Antimicrobial Activity

  • 3'-[(4-Acetate phenyl-1N-ethoxyphthalimido-6'-pyridin-2-yl]-spiro[indole-thiazolidine] Derivatives : Exhibit broad-spectrum antimicrobial activity, attributed to the pyridine and phthalimido groups .
  • Target Compound: The 3-fluorophenyl group may enhance Gram-positive bacterial inhibition compared to non-fluorinated analogs, as fluorine’s electronegativity disrupts microbial membrane integrity .

Analgesic and Anti-inflammatory Potential

  • N-(4-Hydroxyphenyl)-2-(1,1,3-trioxo-2,3-dihydro-1,2-benzothiazol-2-yl)-acetamide : Demonstrates analgesic activity via cyclooxygenase (COX) inhibition .
  • Target Compound : The spiro[indole-thiazolidine] core may target inflammatory pathways (e.g., NF-κB) differently than benzothiazole-based analgesics.

Data Tables

Table 1. Comparative Analysis of Spiro[indole-thiazolidine] Derivatives

Compound Name Substituents Yield (%) Melting Point (°C) Key Activity
Target Compound 3-fluorophenyl, acetamide N/A N/A Antimicrobial (hypothesized)
Ic (Ethyl ester) Ethyl acetate 68 131–133 Not reported
Id (Methyl propanoate) Methyl propanoate 75 114–116 Not reported
Chromenone-pyrazolopyrimidine Dual fluorophenyl, chromenone 19 302–304 Anticancer (hypothesized)

Biological Activity

The compound 2-[3'-(3-Fluorophenyl)-2,4'-dioxo-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-1-yl]acetamide is a complex heterocyclic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C23H16F2N4O2C_{23}H_{16}F_{2}N_{4}O_{2} with a molecular weight of approximately 418.4 g/mol. The structure features a spirocyclic arrangement that includes an indole ring system and a thiazolidine moiety, contributing to its biological activity.

PropertyValue
Molecular FormulaC23H16F2N4O2C_{23}H_{16}F_{2}N_{4}O_{2}
Molecular Weight418.4 g/mol
IUPAC NameThis compound

Synthesis

The synthesis of this compound typically involves multicomponent reactions (MCRs), which allow for the efficient construction of complex structures from simple starting materials. Recent studies have highlighted the use of isatins and thiazolidine derivatives in these reactions to create spiro compounds with diverse biological activities .

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, indole and indoline scaffolds have been extensively studied for their antibacterial effects . The presence of the fluorophenyl group in this compound may enhance its interaction with microbial targets.

Anti-inflammatory Properties

The compound's structure suggests potential anti-inflammatory effects. Studies have shown that related compounds can inhibit inflammatory pathways and reduce cytokine production in vitro . The mechanism may involve modulation of NF-kB signaling pathways or inhibition of pro-inflammatory mediators.

Anticancer Activity

Preliminary investigations into the anticancer properties of similar spiro compounds have demonstrated promising results. For example, compounds derived from indole structures have shown cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest . The specific activity of this compound against cancer cells remains to be fully elucidated.

Study 1: Antimicrobial Efficacy

A study conducted on a series of indole derivatives showed that certain modifications led to increased potency against resistant strains of bacteria. The introduction of a fluorophenyl group was associated with enhanced lipophilicity and improved membrane permeability .

Study 2: In Vitro Anti-inflammatory Effects

In vitro assays demonstrated that related compounds significantly reduced TNF-alpha levels in macrophage cultures. These findings suggest that the compound could serve as a lead for developing new anti-inflammatory agents .

Q & A

Basic: What are the critical steps in synthesizing 2-[3'-(3-Fluorophenyl)-2,4'-dioxo-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-1-yl]acetamide?

Methodological Answer:
The synthesis involves multi-step reactions:

Formation of the spiro-indole-thiazolidine core : Cyclocondensation of indole derivatives with thiazolidinone precursors under acidic conditions (e.g., acetic acid/HCl) .

Introduction of the 3-fluorophenyl group : Suzuki-Miyaura coupling or nucleophilic aromatic substitution using fluorophenyl boronic acid derivatives .

Acetamide functionalization : Reaction of the spiro intermediate with chloroacetyl chloride, followed by amidation with ammonia or ammonium acetate .
Key variables include solvent polarity (e.g., DMF for amidation), temperature control (60–80°C for cyclization), and purification via column chromatography .

Basic: What analytical techniques are essential for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR confirm the spirocyclic structure and fluorophenyl substitution. 19^{19}F NMR resolves fluorine-specific interactions .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
  • Infrared Spectroscopy (IR) : Identifies carbonyl (1670–1750 cm1^{-1}) and amide (3200–3400 cm1^{-1}) groups .
  • X-ray Crystallography : Resolves 3D conformation of the spiro system, if crystals are obtainable .

Advanced: How can researchers optimize synthetic yield in the final amidation step?

Methodological Answer:
Yield optimization requires:

  • Catalyst screening : Use coupling agents like HATU or EDCI for efficient amide bond formation .
  • Solvent selection : Polar aprotic solvents (e.g., DCM or THF) improve reaction kinetics .
  • Stoichiometric control : Excess ammonia (2–3 eq.) ensures complete conversion of intermediates .
  • Real-time monitoring : TLC or HPLC tracks reaction progress and minimizes side products .

Advanced: How should contradictory bioactivity data (e.g., anti-inflammatory vs. inactive results) be analyzed?

Methodological Answer:
Contradictions may arise from:

  • Assay variability : Standardize protocols (e.g., LPS-induced TNF-α inhibition assays) and use positive controls (e.g., dexamethasone) .
  • Structural analogs : Compare with derivatives (e.g., 4-fluorophenyl vs. 3-fluorophenyl) to identify SAR trends .
  • Solubility issues : Pre-treat compounds with DMSO/carriers to ensure bioavailability in in vitro models .
  • Target specificity : Perform kinase profiling or molecular docking to confirm binding to intended targets (e.g., COX-2) .

Basic: What are the common chemical reactions this compound undergoes?

Methodological Answer:

  • Hydrolysis : The thiazolidine-dione moiety hydrolyzes under strong acidic/basic conditions to form carboxylic acid derivatives .
  • Nucleophilic substitution : The fluorine atom on the phenyl group reacts with nucleophiles (e.g., amines) in polar solvents .
  • Oxidation : The indole ring undergoes oxidation with KMnO4_4 or H2_2O2_2, yielding quinone-like structures .
  • Photodegradation : UV light induces cleavage of the spiro system; store in amber vials .

Advanced: How to design analogs for structure-activity relationship (SAR) studies?

Methodological Answer:

  • Core modifications : Replace indole with benzofuran or thiophene to assess ring flexibility .
  • Substituent variation : Introduce electron-withdrawing groups (e.g., -NO2_2) at the phenyl ring to modulate electronic effects .
  • Stereochemical probes : Synthesize enantiomers of the spiro center to evaluate chirality-dependent activity .
  • Computational modeling : Use DFT calculations or molecular dynamics to predict binding affinities .

Advanced: How to resolve discrepancies in spectral data (e.g., unexpected NMR peaks)?

Methodological Answer:

  • 2D NMR (COSY, HSQC) : Assign overlapping proton signals and confirm connectivity in the spiro system .
  • Isotopic labeling : Introduce 15^{15}N or 13^{13}C labels to trace ambiguous peaks .
  • Impurity profiling : Compare with byproducts (e.g., hydrolyzed analogs) via LC-MS .
  • Literature benchmarking : Cross-reference with published spectra of structurally similar spiro compounds .

Basic: What factors influence the compound’s stability during storage?

Methodological Answer:

  • pH sensitivity : Degrades rapidly in alkaline conditions (pH > 9); store in neutral buffers .
  • Temperature : Freeze at -20°C to prevent thiazolidine ring oxidation .
  • Light exposure : Protect from UV light to avoid photolytic cleavage of the acetamide group .
  • Moisture control : Use desiccants to inhibit hydrolysis of the dione moiety .

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